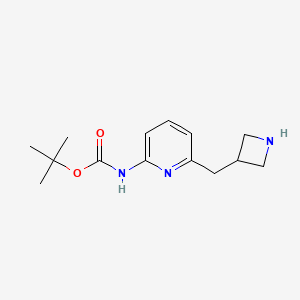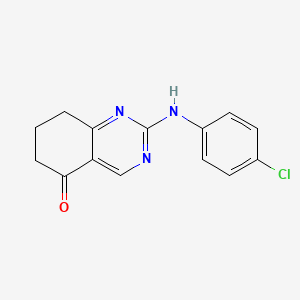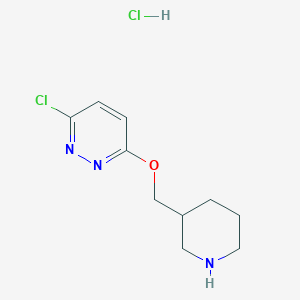
1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(4-oxo-3(4H)-quinazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a quinazolinone moiety fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity. The pyrazole ring can also contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Quinazolinone Derivatives: Compounds with similar quinazolinone structures but different substituents.
Pyrazole Derivatives: Compounds featuring the pyrazole ring with various functional groups.
Uniqueness: 1-Methyl-5-(4-oxoquinazolin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the quinazolinone and pyrazole moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in compounds with only one of these moieties.
Propriétés
Numéro CAS |
131073-54-6 |
|---|---|
Formule moléculaire |
C13H10N4O3 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1-methyl-5-(4-oxoquinazolin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3/c1-16-11(9(6-15-16)13(19)20)17-7-14-10-5-3-2-4-8(10)12(17)18/h2-7H,1H3,(H,19,20) |
Clé InChI |
KORYAOHVFSREKV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C(=O)O)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)






![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)




![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
